molecular formula C16H22N2O3 B265695 3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B265695
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: CSRIOYSBZAYRKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a benzamide derivative that has been synthesized through various methods.

Wirkmechanismus

The mechanism of action of BTF is not yet fully understood. However, studies have suggested that BTF inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit cell proliferation, which may explain the anti-cancer properties of BTF.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. Studies have shown that BTF inhibits the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of tumor suppressor genes. BTF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In animal models, BTF has been shown to reduce inflammation and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of BTF is its potential as a therapeutic agent in various fields of scientific research. BTF has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of BTF is its low solubility in water, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of BTF. One of the significant directions is the development of BTF-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of BTF, which may provide insights into the regulation of gene expression and the development of novel therapeutic agents. Further studies are also needed to optimize the synthesis method of BTF and improve its solubility and bioavailability.
Conclusion:
In conclusion, BTF is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent in cancer and inflammatory diseases. The mechanism of action of BTF is not yet fully understood, but studies have suggested that it inhibits the activity of HDACs, leading to the upregulation of tumor suppressor genes. BTF has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesemethoden

BTF has been synthesized through various methods, including the reaction of 3-aminobenzamide with tetrahydro-2-furan carboxylic acid and butyric anhydride. Another method involves the reaction of 3-aminobenzamide with tetrahydro-2-furanmethanol and butyryl chloride. These methods have been reported in scientific literature and have been optimized for high yields and purity.

Wissenschaftliche Forschungsanwendungen

BTF has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BTF is in the field of cancer research. Studies have shown that BTF inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTF has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Eigenschaften

Produktname

3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

3-(butanoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H22N2O3/c1-2-5-15(19)18-13-7-3-6-12(10-13)16(20)17-11-14-8-4-9-21-14/h3,6-7,10,14H,2,4-5,8-9,11H2,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

CSRIOYSBZAYRKO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Kanonische SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.